molecular formula C10H20N2O B13181948 1-(3-Ethyloxolan-3-yl)piperazine

1-(3-Ethyloxolan-3-yl)piperazine

Cat. No.: B13181948
M. Wt: 184.28 g/mol
InChI Key: BALKCUWRNGASDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyloxolan-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyloxolan-3-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using commercially available starting materials and reagents. The process involves the use of 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyloxolan-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonium salts under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(3-Ethyloxolan-3-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethyloxolan-3-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction can lead to hyperpolarization of nerve endings, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethyloxolan-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyloxolan group differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(3-ethyloxolan-3-yl)piperazine

InChI

InChI=1S/C10H20N2O/c1-2-10(3-8-13-9-10)12-6-4-11-5-7-12/h11H,2-9H2,1H3

InChI Key

BALKCUWRNGASDL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.